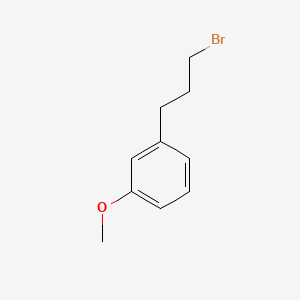

1-(3-Bromopropyl)-3-methoxybenzene

Description

Contextualization of Aryl Alkyl Bromides as Synthetic Intermediates

Aryl alkyl bromides are a class of organic compounds characterized by an alkyl bromide group attached to an aromatic ring. The presence of the bromine atom, a good leaving group, makes the alpha-carbon atom susceptible to nucleophilic attack, facilitating a wide range of substitution reactions. This reactivity is central to their utility as synthetic intermediates. chemicalbook.com

Furthermore, the carbon-bromine bond can participate in various carbon-carbon bond-forming reactions, such as Grignard reactions and transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for constructing the carbon skeletons of more complex molecules. The versatility of aryl alkyl bromides allows for the introduction of diverse functional groups, making them invaluable in the synthesis of pharmaceuticals, agrochemicals, and materials science. chemicalbook.com

Significance of the Methoxybenzene Moiety in Chemical Synthesis

The methoxybenzene moiety, also known as anisole (B1667542), plays a crucial role in influencing the reactivity and properties of a molecule. The methoxy (B1213986) group (-OCH3) is an electron-donating group, which activates the aromatic ring towards electrophilic aromatic substitution. cymitquimica.com This enhanced reactivity directs incoming electrophiles primarily to the ortho and para positions relative to the methoxy group.

In the context of medicinal chemistry, the methoxybenzene unit is a common feature in many biologically active compounds. Its presence can enhance the metabolic stability of a drug molecule and improve its pharmacokinetic profile. The lipophilic nature of the methoxy group can also facilitate the transport of a drug across biological membranes.

Structural Specificity of 1-(3-Bromopropyl)-3-methoxybenzene in Synthetic Design

The specific arrangement of the functional groups in this compound dictates its unique role in synthetic design. The three-carbon propyl chain provides a flexible linker between the reactive bromine atom and the aromatic ring. This separation allows for a degree of independent reactivity at both sites.

The meta-position of the methoxy group relative to the bromopropyl chain is a key feature. Unlike the ortho and para isomers, the meta-substitution pattern can lead to the formation of distinct regioisomers in subsequent reactions. This specificity is particularly important in the synthesis of targeted molecules where precise control over the substitution pattern on the aromatic ring is critical for its biological activity or material properties. The compound serves as an important intermediate in the synthesis of various pharmaceutical and agrochemical compounds. cymitquimica.com

Chemical and Physical Properties of this compound

The physical and chemical properties of this compound are fundamental to its handling, reactivity, and application in synthesis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 6943-97-1 sigmaaldrich.com |

| Molecular Formula | C10H13BrO cymitquimica.com |

| Molecular Weight | 229.11 g/mol cymitquimica.com |

| Appearance | Liquid cymitquimica.com |

| Boiling Point | 267.6 ± 15.0 °C at 760 mmHg |

| Density | 1.3 ± 0.1 g/cm³ |

| Refractive Index | 1.536 |

| Flash Point | 106.0 ± 21.5 °C |

Spectroscopic Data of this compound

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Features |

|---|---|

| ¹H NMR | Signals corresponding to aromatic protons (with splitting patterns indicative of meta-substitution), a triplet for the benzylic protons (CH2 adjacent to the ring), a multiplet for the central methylene (B1212753) group of the propyl chain, a triplet for the methylene group attached to the bromine, and a singlet for the methoxy protons. |

| ¹³C NMR | Resonances for the aromatic carbons (with distinct shifts for the carbon bearing the methoxy group, the carbon bearing the propyl chain, and the other aromatic carbons), and signals for the three aliphatic carbons of the propyl chain. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, C-O stretching of the ether, and a C-Br stretching vibration. |

Research Findings on the Synthetic Utility of this compound

Due to its bifunctional nature, this compound is a valuable precursor in the synthesis of a variety of more complex molecules. The primary modes of reactivity involve nucleophilic substitution at the bromopropyl chain and electrophilic substitution on the methoxy-activated benzene (B151609) ring.

One of the key applications of this compound is in the construction of molecules with a 3-(3-methoxyphenyl)propyl moiety. This structural motif is found in a number of pharmacologically active compounds. For instance, the bromopropyl group can be readily displaced by various nucleophiles such as amines, thiols, and carbanions to introduce new functional groups and build larger molecular frameworks.

While specific, high-yield synthetic protocols exclusively featuring this compound are not extensively documented in readily accessible literature, its reactivity can be inferred from the general behavior of aryl alkyl bromides. For example, it is expected to undergo Williamson ether synthesis with alkoxides and participate in the formation of tertiary amines upon reaction with secondary amines.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromopropyl)-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8H,3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISAIUHOJQKVHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80219592 | |

| Record name | Anisole, m-(3-bromopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6943-97-1 | |

| Record name | Anisole, m-(3-bromopropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006943971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6943-97-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anisole, m-(3-bromopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3 Bromopropyl 3 Methoxybenzene

Established Synthetic Pathways

The synthesis of 1-(3-Bromopropyl)-3-methoxybenzene can be achieved through several well-established routes, primarily involving the transformation of precursor molecules containing either the pre-formed carbon skeleton or the aromatic core. These methods include bromination of alcohols and alkenes, halogen exchange reactions, and selective functionalization of the aromatic ring.

Bromination Reactions of Precursor Alcohols or Alkenes

A common and direct approach to introduce the bromine atom is through the bromination of a suitable precursor, namely an alcohol or an alkene.

The most straightforward precursor for this pathway is 3-(3-methoxyphenyl)propan-1-ol. The hydroxyl group of this alcohol can be converted to a good leaving group and subsequently displaced by a bromide ion. This transformation is typically achieved using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

The reaction with phosphorus tribromide is an effective method for converting primary alcohols to alkyl bromides. For instance, the bromination of a structurally similar alcohol, 3-(4-phenoxyphenoxy)-propan-1-ol, is achieved by treating it with phosphorus tribromide in a solvent like tetrachloromethane prepchem.com. While specific yields for the reaction with 3-(3-methoxyphenyl)propan-1-ol are not extensively reported in readily available literature, the general applicability of this method is well-established.

Alternatively, concentrated hydrobromic acid can be used. This reaction proceeds via protonation of the alcohol to form a good leaving group (water), followed by an Sₙ2 attack by the bromide ion.

Table 1: Nucleophilic Substitution of Alcohols

| Precursor | Reagent | Solvent | Conditions | Product | Yield | Reference |

| 3-(4-phenoxyphenoxy)-propan-1-ol | PBr₃ | Tetrachloromethane | Not specified | 3-(p-phenoxyphenoxy)-1-bromopropane | Not specified | prepchem.com |

| 3-Chloro-1-propanol | NaOMe | Methanol | Boiling | 3-methoxy-1-propanol | 21% | google.com |

| 3-Bromo-1-propanol | NaOMe | Not specified | Not specified | 3-methoxy-1-propanol | 20% | google.com |

Note: The table includes examples of related reactions to illustrate the general methodologies.

Another viable route starts from an alkene precursor, such as 1-methoxy-3-(prop-1-en-1-yl)benzene (anethole isomer) or 1-methoxy-3-(prop-2-en-1-yl)benzene. The addition of hydrogen bromide (HBr) across the double bond can yield the desired product. The regioselectivity of this addition is a critical consideration.

According to Markovnikov's rule, the addition of HBr to an unsymmetrical alkene will result in the bromine atom bonding to the more substituted carbon of the double bond youtube.comlibretexts.orgchemguide.co.uk. However, to obtain this compound, an anti-Markovnikov addition is required, where the bromine atom adds to the less substituted carbon. This is typically achieved through a free-radical addition mechanism, which can be initiated by the presence of peroxides (e.g., benzoyl peroxide) or light chemguide.co.uklibretexts.org. This method is particularly effective for the hydrobromination of terminal alkenes libretexts.org.

A study on the anti-Markovnikov hydrobromination of estragole (B85927) (4-methoxy-1-allylbenzene) demonstrated successful addition of HBr in the presence of AIBN as a radical initiator prepchem.com. This suggests that a similar approach with 1-methoxy-3-(prop-2-en-1-yl)benzene would be a feasible route to this compound.

Table 2: Electrophilic and Radical Addition of HBr to Alkenes

| Precursor | Reagent | Conditions | Product | Regioselectivity | Reference |

| Ethene | HBr | Cold | Bromoethane | N/A (symmetrical) | libretexts.org |

| Propene | HBr | Peroxides | 1-Bromopropane | Anti-Markovnikov | chemguide.co.uk |

| Estragole | HBr | AIBN | 1-Bromo-3-(4-methoxyphenyl)propane | Anti-Markovnikov | prepchem.com |

Halogen Exchange Reactions for Bromide Incorporation

The Finkelstein reaction provides a method for converting an alkyl chloride or iodide into an alkyl bromide chemguide.co.uk. If a precursor such as 1-(3-chloropropyl)-3-methoxybenzene (B3302653) or 1-(3-iodopropyl)-3-methoxybenzene is more readily available, it can be converted to the desired bromide. The classic Finkelstein reaction involves treating the alkyl halide with a sodium halide in acetone (B3395972) chemguide.co.uk. The equilibrium is driven by the differential solubility of the sodium halide salts in acetone. For instance, to replace a chlorine atom with bromine, one would use sodium bromide. While typically used to synthesize alkyl iodides from chlorides or bromides, the principles of this Sₙ2 reaction can be applied for other halogen exchanges. Aromatic Finkelstein reactions, catalyzed by copper(I) iodide, have also been developed for aryl halides, though this is less relevant for the modification of the propyl side chain chemguide.co.uk.

Selective Functionalization Strategies to Introduce the Bromopropyl Chain

An alternative to modifying a pre-existing three-carbon chain is to introduce it onto the anisole (B1667542) ring through electrophilic aromatic substitution. The Friedel-Crafts acylation is a powerful tool for this purpose wisc.edufrontiersin.orgstackexchange.com.

The reaction of anisole with 3-bromopropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), would introduce a 3-bromopropanoyl group to the aromatic ring wisc.edu. The methoxy (B1213986) group is an ortho-, para-directing activator, meaning the acylation will primarily occur at the para position due to steric hindrance at the ortho positions wisc.edufrontiersin.org. This would yield 1-(4-methoxyphenyl)-3-bromopropan-1-one. Subsequent reduction of the ketone functionality, for example, through a Clemmensen or Wolff-Kishner reduction, would yield the final product, 1-(3-Bromopropyl)-4-methoxybenzene. To obtain the desired 3-methoxy isomer, one would need to start with a different precursor or employ more advanced strategies for positional control.

A patent describes the synthesis of 3-methoxypropiophenone from m-methoxybromobenzene and propionitrile (B127096) via a Grignard reagent, which could then be reduced and brominated google.com.

Table 3: Friedel-Crafts Acylation of Anisole

| Acylating Agent | Catalyst | Solvent | Product (after reduction) | Position of Substitution | Reference |

| Propionyl chloride | FeCl₃ | CH₂Cl₂ | 1-Propyl-4-methoxybenzene | para | wisc.edu |

| Benzoyl chloride | HBEA Zeolite | None | 4-Methoxybenzophenone | para | frontiersin.org |

| 3-Bromopropionyl chloride | AlCl₃ | Not specified | 1-(3-Bromopropyl)-4-methoxybenzene | para (predicted) | General Principle |

Advanced Synthetic Strategies for Positional and Structural Control

Achieving specific substitution patterns, particularly obtaining the meta-substituted product when starting from an ortho-, para-directing precursor like anisole, requires more sophisticated synthetic design.

One approach involves starting with a meta-substituted precursor where the directing effects of the substituents favor the desired outcome. For example, starting with 3-bromoanisole (B1666278) and performing a Friedel-Crafts acylation would likely lead to a mixture of isomers, with the position of acylation influenced by both the bromine and methoxy groups.

Another strategy involves multi-step sequences that allow for the introduction and modification of functional groups in a controlled manner. For instance, one could start with 3-methoxyaniline, convert the amino group to a bromine via a Sandmeyer reaction, and then introduce the propyl chain sciencemadness.org.

Regioselective and stereoselective reactions can also be employed. For example, a regioselective methoxy-bromination of an olefin has been reported using diacetoxyiodobenzene (B1259982) and phenyltrimethylammonium (B184261) tribromide, which proceeds with Markovnikov selectivity orientjchem.org. While not directly applicable for the anti-Markovnikov product needed here, it highlights the potential of developing highly selective methods.

Ultimately, the choice of synthetic route depends on the availability of starting materials, desired purity, and scalability of the reaction. The established pathways offer reliable methods, while advanced strategies provide avenues for greater control over the final molecular architecture.

An in-depth examination of the synthetic strategies for producing this compound reveals a variety of chemical approaches. This article delves into the specific methodologies for its creation, with a focus on regioselective techniques, stereoselective considerations in related structures, and the integration of green chemistry principles.

1

The synthesis of this compound is not typically achieved by direct bromination of 3-propyl-anisole due to the ortho- and para-directing nature of the methoxy group, which would lead to a mixture of undesired isomers. Therefore, more controlled, multi-step synthetic routes are employed, primarily involving the construction of a suitable precursor followed by a regioselective bromination.

A key precursor for this synthesis is 3-(3-methoxyphenyl)propan-1-ol . This alcohol can be synthesized through several pathways. One common method begins with the reduction of 3-(3-methoxyphenyl)propanoic acid or its corresponding ester. The carboxylic acid itself can be prepared via a Knoevenagel condensation between 3-methoxybenzaldehyde and malonic acid , followed by catalytic hydrogenation to reduce both the alkene double bond and the carboxylic acid. nih.govtcichemicals.com An alternative route to the precursor alcohol involves a Grignard reaction. chemguide.co.uk A Grignard reagent is first prepared from 1-bromo-3-methoxybenzene and magnesium. This organometallic intermediate is then reacted with ethylene oxide , which serves as a two-carbon electrophile. libretexts.orgvedantu.com The subsequent acidic workup opens the epoxide ring to yield 3-(3-methoxyphenyl)propan-1-ol. libretexts.org

Once the precursor alcohol, 3-(3-methoxyphenyl)propan-1-ol, is obtained, it can be converted to the target compound, this compound, via regioselective bromination of the primary alcohol. This transformation specifically targets the hydroxyl group on the propyl chain without affecting the aromatic ring. Standard reagents for this conversion include phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). These methods ensure that the bromine atom is placed exclusively at the terminal position of the alkyl chain, thus providing the desired regioselectivity.

Table 1: Comparison of Precursor Synthesis Routes to 3-(3-methoxyphenyl)propan-1-ol This table is interactive. You can sort and filter the data.

| Starting Material | Key Intermediates | Key Reactions | Advantages | Disadvantages |

|---|---|---|---|---|

| 3-Methoxybenzaldehyde | (E)-3-(3-methoxyphenyl)propenoic acid, 3-(3-Methoxyphenyl)propanoic acid | Knoevenagel Condensation, Catalytic Hydrogenation | Readily available starting materials. | Multi-step process. |

| 1-Bromo-3-methoxybenzene | 3-Methoxyphenylmagnesium bromide | Grignard Reagent Formation, Epoxide Ring-Opening | Fewer steps if starting material is available. | Grignard reactions are moisture-sensitive. Ethylene oxide is a toxic gas. |

2 Stereoselective Approaches in Related (Bromopropyl)benzene Systems

The specific molecule this compound is achiral, meaning it does not have a stereocenter and exists as a single structure. However, the principles of stereoselective synthesis become critically important when considering derivatives of this compound where a stereocenter is present on the alkyl chain. For instance, in a related compound such as (1S)-1-phenyl-1-bromopropane, the spatial arrangement of the atoms around the chiral carbon is crucial and defines its chemical and biological properties.

In the synthesis of such chiral (bromopropyl)benzene derivatives, stereoselective approaches are necessary to control the three-dimensional structure of the product. This can be achieved in several ways:

Use of Chiral Starting Materials: One could start with a chiral precursor, such as a stereochemically pure alcohol, and perform the bromination reaction in a way that either retains or inverts the stereochemistry at the chiral center.

Asymmetric Catalysis: Asymmetric hydrogenation using chiral catalysts, such as those based on rhodium-BINAP complexes, can be used to create a chiral alcohol precursor from a prochiral alkene with high enantioselectivity. tcichemicals.com This chiral alcohol can then be converted to the corresponding chiral bromide.

Stereospecific Reactions: Certain reactions proceed with a defined stereochemical outcome. For example, the bromoboration of certain alkynes has been shown to proceed with high syn-selectivity, leading to the formation of a specific (Z)-alkenylboronate that can be further elaborated. tcichemicals.com While not directly applicable to the saturated propyl chain of the title compound, this illustrates the types of stereocontrolled reactions that are part of the synthetic chemist's toolkit for related systems.

These examples underscore the importance of stereochemical control in the synthesis of more complex molecules within this chemical family.

3 Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to make chemical processes more environmentally benign. In the context of synthesizing this compound, these principles can be applied, particularly to the bromination step of 3-(3-methoxyphenyl)propan-1-ol. Traditional brominating agents like PBr₃ are effective but pose significant hazards and produce stoichiometric amounts of phosphorus-containing waste.

Modern, greener alternatives focus on improving atom economy, reducing waste, and using less hazardous materials. Several eco-friendly bromination methods have been developed that could be adapted for this synthesis:

Oxidative Bromination: One of the most promising green approaches is oxidative bromination. medchemexpress.com This method uses a simple bromide salt, such as sodium bromide (NaBr) or hydrobromic acid (HBr), as the bromine source in conjunction with an oxidant. Hydrogen peroxide (H₂O₂) is a common and environmentally friendly oxidant, as its only byproduct is water. The reaction proceeds by the in-situ generation of an electrophilic bromine species.

Catalytic Aerobic Oxidation: Even more sustainable is the use of molecular oxygen from the air as the terminal oxidant in a catalytic cycle. medchemexpress.com This represents a highly atom-economical approach.

Alternative Brominating Agents: Reagents like pyridinium (B92312) tribromide can be used as a solid, more easily handled source of bromine compared to liquid Br₂. nih.gov Additionally, systems utilizing a mixture of bromide and bromate (B103136) salts that generate hypobromous acid (HOBr) in situ upon acidification offer a safer alternative to using liquid bromine. tcichemicals.com

These greener methods often allow for milder reaction conditions and can reduce the need for hazardous solvents and corrosive reagents, aligning the synthesis with the goals of sustainable chemistry.

Table 2: Comparison of Bromination Methods This table is interactive. You can sort and filter the data.

| Method | Brominating Agent(s) | Typical Conditions | Green Chemistry Aspects |

|---|---|---|---|

| Traditional | PBr₃ or HBr | Anhydrous conditions, often in organic solvents. | Low atom economy, hazardous reagents, waste generation. |

| Oxidative Bromination | HBr / H₂O₂ | Often in aqueous media or with a phase-transfer catalyst. | High atom economy, water as a byproduct, avoids elemental bromine. |

| Aerobic Oxidative Bromination | HBr / O₂ (air) / Catalyst | Catalytic system, potentially solvent-free. | Uses air as the oxidant, very high atom economy. |

| In-situ HOBr Generation | NaBr / NaBrO₃ / Acid | Aqueous conditions, ambient temperature. | Avoids handling liquid bromine, high bromine atom efficiency. tcichemicals.com |

Reactivity and Mechanistic Investigations of 1 3 Bromopropyl 3 Methoxybenzene

Nucleophilic Substitution Reactions at the Bromide Center

The primary site of reactivity on 1-(3-bromopropyl)-3-methoxybenzene is the carbon atom bonded to the bromine. This carbon is electrophilic due to the electronegativity of the bromine atom, making it susceptible to attack by nucleophiles. These reactions typically proceed via either an S_N1 or S_N2 pathway, with the operative mechanism being highly dependent on the reaction conditions.

S_N2 and S_N1 Reaction Pathways

The substitution of the bromide in this compound can occur through two distinct mechanisms: a bimolecular nucleophilic substitution (S_N2) or a unimolecular nucleophilic substitution (S_N1).

In contrast, the S_N1 pathway is a two-step mechanism. The first and rate-determining step is the spontaneous dissociation of the leaving group to form a primary carbocation. This is followed by a rapid attack of the nucleophile on the carbocation. masterorganicchemistry.comyoutube.com However, primary carbocations are notoriously unstable, making the S_N1 pathway for primary halides like this compound generally unfavorable under most conditions. The formation of a primary carbocation is a high-energy process, and thus S_N1 reactions are much slower for primary than for secondary or tertiary halides. youtube.com

The competition between these two pathways can be influenced by several factors, as detailed in the following sections.

Influence of Nucleophile Basicity and Steric Hindrance

The nature of the attacking nucleophile plays a critical role in directing the reaction pathway and influencing the reaction rate.

Nucleophilicity and Basicity: Strong, anionic nucleophiles, such as azide (B81097) (N₃⁻) or cyanide (CN⁻), will favor the S_N2 mechanism. These nucleophiles are highly reactive and will readily attack the electrophilic carbon in a concerted fashion. Weaker, neutral nucleophiles, such as water or alcohols, are less likely to initiate an S_N2 reaction and may favor an S_N1 pathway if conditions are forcing (e.g., high temperatures), though this remains unlikely for a primary halide. A study on N-heterocyclic carbenes demonstrated that while they are highly basic, their nucleophilicity can vary, impacting reaction rates significantly. tsukuba.ac.jp

Steric Hindrance: The low steric hindrance around the primary carbon of the propyl chain in this compound makes it an excellent candidate for S_N2 reactions. Bulky nucleophiles may slow the rate of S_N2 attack, but the accessibility of the reaction site remains high.

The following table illustrates the expected relative rates of reaction for this compound with a variety of nucleophiles, highlighting the influence of basicity and steric hindrance.

| Nucleophile | Structure | Basicity | Steric Hindrance | Expected S_N2 Rate |

| Azide | N₃⁻ | High | Low | Fast |

| Cyanide | CN⁻ | High | Low | Fast |

| Iodide | I⁻ | Moderate | Low | Moderate |

| Hydroxide (B78521) | OH⁻ | High | Low | Fast |

| Methoxide | CH₃O⁻ | High | Low | Fast |

| tert-Butoxide | (CH₃)₃CO⁻ | High | High | Slow |

| Ammonia | NH₃ | Moderate | Low | Moderate |

| Triethylamine | (C₂H₅)₃N | Moderate | High | Slow |

Role of the Methoxy (B1213986) Group in Directing Reactivity

The methoxy group, while not directly at the reaction center, exerts a significant electronic influence on the reactivity of the molecule.

Participation in Neighboring Group Assistance Phenomena

In the case of this compound, the methoxy group is in the meta position relative to the propyl chain. For the oxygen's lone pair to directly participate in displacing the bromide, it would require the formation of a highly strained, four-membered ring fused to the benzene (B151609) ring, which is geometrically unfavorable.

However, it is conceivable that the π-electrons of the aromatic ring itself could participate in anchimeric assistance, forming a spirocyclic phenonium ion intermediate. libretexts.org This type of participation is known to occur in similar systems. The electron-donating nature of the methoxy group would enhance the nucleophilicity of the aromatic ring, potentially facilitating this process. A study on the reactions of 3-methoxybenzyne has shown that the methoxy group significantly influences the chemoselectivity of aryne reactions, favoring nucleophilic addition. nih.gov This suggests a strong electronic influence that could be relevant in stabilizing a developing positive charge in a phenonium-ion-like transition state.

Potential for Demethylation and Subsequent Aromatic Functionalization

The methoxy group on the aromatic ring of this compound presents an opportunity for demethylation to yield the corresponding phenol (B47542), 3-(3-bromopropyl)phenol. This transformation is significant as it opens up the aromatic ring to a different set of functionalization reactions, particularly those favored by the electron-donating and ortho-, para-directing hydroxyl group.

The demethylation of aryl methyl ethers is a common transformation in organic synthesis and can be achieved using various reagents. Strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), can cleave the ether bond. More commonly, Lewis acids like boron tribromide (BBr₃) are employed for their high efficiency under milder conditions. Nucleophilic reagents, such as lithium diphenylphosphide (LiPPh₂) or sodium dodecanethiolate, in a suitable solvent can also effect demethylation.

Once the phenolic derivative is obtained, the aromatic ring exhibits enhanced reactivity towards electrophilic aromatic substitution (SEAr). The hydroxyl group is a strongly activating, ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the hydroxyl group (positions 2, 4, and 6). This allows for a range of functionalization reactions, including:

Nitration: Introduction of a nitro group (-NO₂) using nitric acid and a catalyst.

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like bromine in a non-polar solvent.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

The choice of reaction conditions would be crucial to avoid side reactions involving the bromopropyl chain. The table below summarizes the potential sequential demethylation and aromatic functionalization of this compound.

| Step | Reaction | Typical Reagents and Conditions | Product |

| 1 | Demethylation | BBr₃ in CH₂Cl₂, low temperature | 3-(3-bromopropyl)phenol |

| 2a | Nitration | HNO₃, H₂SO₄, low temperature | 3-(3-bromopropyl)-2-nitrophenol and isomers |

| 2b | Bromination | Br₂, CCl₄ | 2-bromo-5-(3-bromopropyl)phenol and isomers |

| 2c | Friedel-Crafts Acylation | CH₃COCl, AlCl₃, CS₂ | 4-acetyl-3-(3-bromopropyl)phenol and isomers |

Elimination Reactions

The alkyl halide functionality of this compound makes it a substrate for elimination reactions, leading to the formation of an alkene. These reactions typically compete with nucleophilic substitution reactions. The primary mechanisms for elimination are the E1 (unimolecular) and E2 (bimolecular) pathways.

E1 and E2 Mechanisms

The E2 mechanism is a one-step, concerted process where a base abstracts a proton from a carbon adjacent to the carbon bearing the leaving group (the β-carbon), and the leaving group departs simultaneously, forming a double bond. youtube.comyoutube.com The rate of the E2 reaction is dependent on the concentration of both the substrate and the base (second-order kinetics). youtube.com This pathway is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide) and requires an anti-periplanar arrangement of the β-hydrogen and the bromine leaving group. youtube.comrsc.org

The E1 mechanism is a two-step process. youtube.com The first step, which is the rate-determining step, involves the departure of the leaving group to form a carbocation intermediate. researchgate.netyoutube.com The second step involves the abstraction of a β-proton by a weak base (which can be the solvent) to form the double bond. researchgate.netyoutube.com The rate of the E1 reaction is dependent only on the concentration of the substrate (first-order kinetics). youtube.comrsc.org This pathway is favored by poor nucleophiles/weak bases, polar protic solvents (which stabilize the carbocation intermediate), and substrates that can form stable carbocations. researchgate.net

For this compound, the bromine is on a primary carbon. Primary carbocations are generally unstable, making the E1 pathway less likely unless a rearrangement occurs. However, the proximity of the benzene ring could offer some stabilization. The E2 pathway is generally more probable for primary alkyl halides, especially with a strong base.

| Feature | E1 Mechanism | E2 Mechanism |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |

| Mechanism | Two steps, carbocation intermediate | One step, concerted |

| Base Strength | Weak base favored | Strong base favored |

| Leaving Group | Good leaving group required | Good leaving group required |

| Solvent | Polar protic | Aprotic or protic |

| Stereochemistry | No specific requirement | Anti-periplanar required |

Competitive Elimination Pathways in Synthesis

In synthetic applications involving this compound, elimination reactions are often in competition with nucleophilic substitution (SN1 and SN2) reactions. The outcome of the reaction is highly dependent on the nature of the nucleophile/base, the solvent, and the temperature.

Strong, non-bulky nucleophiles/bases (e.g., NaOH, NaOEt) will favor a mixture of SN2 and E2 products.

Strong, bulky bases (e.g., KOC(CH₃)₃) will favor the E2 product, as the steric hindrance of the base makes it a poor nucleophile.

Weak nucleophiles/weak bases in a polar protic solvent (e.g., H₂O, EtOH) could lead to a mixture of SN1 and E1 products, although this is less likely for a primary halide.

High temperatures generally favor elimination over substitution, as elimination reactions are often more endothermic and have a higher entropy change. rsc.org

For example, reacting this compound with sodium ethoxide in ethanol (B145695) could yield both the substitution product, 1-(3-ethoxypropyl)-3-methoxybenzene (via SN2), and the elimination product, 1-allyl-3-methoxybenzene (via E2). To selectively promote elimination, a bulkier base like potassium tert-butoxide in tert-butanol (B103910) would be a more appropriate choice.

Radical Reaction Pathways Involving the Bromopropyl Moiety

Beyond ionic pathways, the bromopropyl group of this compound can participate in radical reactions.

Homolytic Cleavage of the Carbon-Bromine Bond

The carbon-bromine (C-Br) bond is susceptible to homolytic cleavage , where the two electrons in the bond are divided equally between the carbon and bromine atoms, yielding a carbon-centered radical and a bromine radical. wikipedia.org This process, also known as homolysis, can be initiated by heat, UV light, or a radical initiator. youtube.comwikipedia.org

The energy required for this bond cleavage is known as the bond dissociation energy (BDE). The C-Br bond is weaker than C-H or C-C bonds, making it a common site for radical initiation. The formation of the 3-(3-methoxyphenyl)propyl radical is a key step in many radical-mediated transformations of this molecule. The stability of the resulting radical influences the ease of this cleavage. While the radical center is not directly conjugated with the benzene ring, the presence of the aromatic ring in the molecule can still influence its reactivity.

Rearrangement Reactions Involving Radical Intermediates

Once the 3-(3-methoxyphenyl)propyl radical is formed, it can undergo various reactions, including rearrangement. Radical rearrangements are a significant class of reactions in organic chemistry, allowing for the construction of complex molecular architectures. rsc.org While less common than carbocation rearrangements, certain radical rearrangements are well-established.

In the context of the 3-(3-methoxyphenyl)propyl radical, a potential, though less common, rearrangement could be a 1,5-hydrogen shift, where a hydrogen atom from the benzylic position (the carbon adjacent to the aromatic ring) migrates to the radical center. However, more complex radical rearrangements are often facilitated by specific reaction conditions or catalysts. nih.gov For instance, in the presence of certain transition metals, radical cyclization onto the aromatic ring could be a possibility, leading to the formation of fused ring systems. The study of such radical-mediated rearrangements is an active area of research. rsc.org

Organometallic Reactivity for Cross-Coupling Applications

The chemical structure of this compound features two primary sites of potential reactivity: the alkyl bromide functional group and the methoxy-substituted benzene ring. The carbon-bromine bond in the propyl chain is the most labile site for the formation of organometallic reagents under standard conditions.

The conversion of the alkyl bromide moiety in this compound into a Grignard reagent or an organolithium species is a foundational step for its use as a nucleophile in carbon-carbon bond-forming reactions.

Grignard Reagent Formation: The reaction of an organic halide with magnesium metal is the classic method for preparing Grignard reagents (RMgX). nih.gov For this compound, this involves the insertion of magnesium into the C-Br bond to form 3-(3-methoxyphenyl)propylmagnesium bromide. This reaction must be conducted under strictly anhydrous (water-free) conditions, as Grignard reagents are potent bases that react readily with protic solvents like water or alcohols, which would quench the reagent. youtube.com Anhydrous ethers, such as diethyl ether or tetrahydrofuran (B95107) (THF), are the most common solvents for this transformation. wikipedia.org The reaction is initiated by adding the alkyl bromide to a suspension of magnesium turnings in the chosen ether solvent. wikipedia.org While the methoxy group on the benzene ring is generally stable under these conditions, the electronic deactivation it imparts can sometimes make reactions involving the aromatic ring more challenging. google.com

Organolithium Species Formation: Analogous to Grignard reagents, organolithium compounds are powerful nucleophiles. They can be prepared from alkyl halides by reaction with lithium metal. This process involves a similar setup to Grignard synthesis, requiring an inert, anhydrous solvent. The resulting 3-(3-methoxyphenyl)propyllithium would exhibit high reactivity for subsequent coupling reactions.

The table below outlines typical conditions for the formation of a Grignard reagent from a primary alkyl bromide like this compound, based on established procedures for similar compounds.

| Parameter | Condition | Purpose/Comment |

|---|---|---|

| Reactant | This compound | The organic halide precursor. |

| Reagent | Magnesium (turnings) | Metal for insertion into the C-Br bond. |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | Provides a non-protic medium and solvates the Grignard reagent. wikipedia.org |

| Initiation | A small crystal of iodine or gentle heating | Activates the magnesium surface to start the reaction. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric oxygen and moisture. wikipedia.org |

| Temperature | Room temperature to reflux | Controlled to maintain a steady reaction rate. |

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex organic molecules. However, their applicability is highly dependent on the nature of the substrates.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds by coupling an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. organic-chemistry.orglibretexts.org The catalytic cycle generally involves three key steps: oxidative addition of the organic halide to a palladium(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the final product and regenerate the palladium(0) catalyst. youtube.com

The scope of the Suzuki reaction traditionally involves aryl, vinyl, or alkynyl halides. organic-chemistry.org While recent advancements have enabled the use of some alkyl halides, this compound, as a primary alkyl bromide, is not a typical substrate for this reaction under standard conditions. The oxidative addition step for alkyl bromides can be more challenging and is often slower than for their sp²-hybridized counterparts.

The following table illustrates a general set of conditions for a Suzuki-Miyaura coupling involving a typical aryl bromide substrate.

| Component | Example Reagent | Typical Role |

|---|---|---|

| Aryl Halide | Aryl Bromide (e.g., Bromobenzene) | Electrophilic partner. |

| Organoboron Reagent | Phenylboronic Acid | Nucleophilic partner. youtube.com |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand | Facilitates the cross-coupling cycle. organic-chemistry.org |

| Base | K₂CO₃, Cs₂CO₃, or NaOH (aqueous) | Activates the organoboron species for transmetalation. organic-chemistry.org |

| Solvent | Toluene, Dioxane, or THF, often with water | Solubilizes reactants and facilitates the reaction. |

| Temperature | 60-110 °C | Provides energy to overcome activation barriers. |

Heck Reaction: The Mizoroki-Heck reaction typically involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgyoutube.com The mechanism proceeds through oxidative addition of the halide to palladium(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A crucial final step is β-hydride elimination, which forms the new carbon-carbon double bond of the product and regenerates the palladium catalyst after reductive elimination with the base. libretexts.org

This compound is not a suitable substrate for the standard Heck reaction. As an alkyl bromide, it lacks the necessary sp²-hybridized carbon-halogen bond typical for Heck substrates. youtube.com Furthermore, even if oxidative addition were to occur, the subsequent steps, particularly β-hydride elimination to form a stable, conjugated product, are not favored from a saturated alkyl group.

A representative Heck reaction is outlined in the table below.

| Component | Example Reagent | Typical Role |

|---|---|---|

| Organic Halide | Aryl Iodide or Bromide | Electrophilic partner. beilstein-journals.org |

| Alkene | Styrene or an Acrylate | Nucleophilic partner. organic-chemistry.org |

| Catalyst | Pd(OAc)₂ or PdCl₂ | The active transition metal catalyst. |

| Ligand | Triphenylphosphine (PPh₃) or other phosphines | Stabilizes the palladium catalyst. |

| Base | Triethylamine (Et₃N) or K₂CO₃ | Neutralizes the HX produced and aids in catalyst regeneration. youtube.com |

| Solvent | DMF, Acetonitrile, or Toluene | Provides a suitable reaction medium. |

Applications of 1 3 Bromopropyl 3 Methoxybenzene in Advanced Organic Synthesis

Precursor in the Construction of Macrocyclic and Polycyclic Architectures

The unique structural characteristics of 1-(3-bromopropyl)-3-methoxybenzene make it a valuable precursor in the synthesis of macrocyclic and polycyclic compounds. These large, ring-based structures are of significant interest in fields such as supramolecular chemistry and materials science.

In one notable application, this compound has been utilized in the synthesis of pseudopeptidic macrocyclic cyclophanes. These complex structures are prepared through a series of coupling reactions. The process can be challenging due to steric hindrance and electronic factors, particularly when additional bulky groups are present on the aromatic scaffold. nih.gov However, the use of flow chemistry has been shown to improve the efficiency of these macrocyclization reactions, leading to higher yields compared to traditional batch processes. nih.gov

Polycyclic aromatic hydrocarbons (PAHs) are another class of compounds where this compound can serve as a foundational element. ntu.edu.sg The synthesis of these molecules is a significant focus for organic chemists due to their applications in optoelectronic devices and molecular recognition. ntu.edu.sg

Building Block for Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of paramount importance in medicinal chemistry. This compound provides a versatile starting point for the synthesis of a variety of these valuable structures.

Indole (B1671886) Derivatives

The indole framework is a common motif in many pharmaceutical drugs and natural products. nih.gov The synthesis of novel indole derivatives is therefore a critical area of research. nih.govcore.ac.uk this compound can be incorporated into synthetic routes that lead to the formation of functionalized indoles. These reactions often involve the elimination of a leaving group from a 3-substituted indole to form a reactive alkylideneindolenine intermediate, which can then react with various nucleophiles. rsc.org Palladium-catalyzed reactions have also been developed to construct complex indole structures. nih.gov

| Reagent | Product Class | Reference |

| This compound | Indole Derivatives | nih.govcore.ac.ukrsc.org |

Isoindoline-1,3-dione Derivatives

Isoindoline-1,3-dione, also known as phthalimide, and its derivatives are recognized for their wide range of biological activities. nih.govgsconlinepress.com The synthesis of these compounds often involves the reaction of an amine with phthalic anhydride (B1165640) or its derivatives. gsconlinepress.comresearchgate.net this compound can be used to introduce the 3-methoxybenzylpropyl moiety into the isoindoline-1,3-dione structure. For instance, 2-(3-bromopropyl)isoindoline-1,3-dione can be synthesized and subsequently reacted with other amines to create more complex derivatives. nih.govtjpr.org These compounds have been investigated for their potential as inhibitors of enzymes like acetylcholinesterase. nih.gov

| Starting Material | Intermediate | Final Product Class | Reference |

| 1,3-Dibromopropane (B121459) and Phthalimide | 2-(3-Bromopropyl)isoindoline-1,3-dione | Isoindoline-1,3-dione Derivatives | nih.govtjpr.org |

Imidazole (B134444) Derivatives

The imidazole ring is a fundamental component of many biologically active molecules and is a key target in medicinal chemistry. imp.kiev.uaresearchgate.netnih.govmdpi.com The synthesis of imidazole derivatives can be achieved through various methods, including the van Leusen imidazole synthesis. mdpi.com this compound can be utilized in the synthesis of N-alkylated imidazoles. For example, the reaction of imidazole with 1,3-dibromopropane can yield 1-(3-bromopropyl)-1H-imidazole, which can then be further functionalized. imp.kiev.ua

| Reactant 1 | Reactant 2 | Product | Reference |

| Imidazole | 1,3-Dibromopropane | 1-(3-Bromopropyl)-1H-imidazole | imp.kiev.ua |

Piperidine-2,6-dione Derivatives

Piperidine-2,6-dione derivatives, which are structurally related to thalidomide, are of interest for their potential therapeutic applications. google.com The synthesis of these compounds can involve the reaction of 3-aminopiperidine-2,6-dione (B110489) with various electrophiles. google.com While direct use of this compound in this context is not explicitly detailed in the provided information, its reactive nature makes it a plausible precursor for creating intermediates that could then be incorporated into the piperidine-2,6-dione scaffold.

Benzofuran (B130515) and Chroman Systems

Benzofuran derivatives are prevalent in many natural products and pharmaceuticals, exhibiting a wide array of biological activities. nih.govnih.gov The synthesis of benzofurans can be achieved through various catalytic methods, often involving palladium or copper catalysts. nih.gov The methoxy (B1213986) group on this compound can be a precursor to a phenol (B47542), which is a common starting material for benzofuran synthesis. rsc.org For instance, demethylation of a methoxy-substituted benzene (B151609) derivative can yield a phenol, which can then undergo cyclization to form a benzofuran or chroman ring system. rsc.org

| Precursor Feature | Target System | Synthetic Strategy | Reference |

| Methoxy group | Benzofuran/Chroman | Demethylation followed by cyclization | nih.govrsc.org |

Synthesis of Aromatic and Aliphatic Ethers

The presence of a primary alkyl bromide makes this compound an excellent substrate for nucleophilic substitution reactions, most notably the Williamson ether synthesis. masterorganicchemistry.com This classical method is one of the most reliable and widely used procedures for preparing both symmetrical and unsymmetrical ethers. masterorganicchemistry.com

In this reaction, an alcohol or a phenol is first deprotonated by a strong base (such as sodium hydride, NaH, or potassium carbonate, K₂CO₃) to form a more nucleophilic alkoxide or phenoxide ion. This ion then attacks the electrophilic carbon atom attached to the bromine in this compound, proceeding via an SN2 mechanism. The bromide ion serves as the leaving group, resulting in the formation of a new carbon-oxygen bond and yielding an aromatic or aliphatic ether.

The general scheme for this synthesis is as follows:

Step 1: Deprotonation of Alcohol/Phenol

R-OH + Base → R-O⁻ + [Base-H]⁺ (Where R can be an alkyl or aryl group)

Step 2: Nucleophilic Substitution (SN2)

R-O⁻ + this compound → R-O-(CH₂)₃-(C₆H₄)-OCH₃ + Br⁻

This reaction is highly efficient with primary alkyl halides like this compound because the unhindered nature of the reaction center minimizes competing elimination reactions. masterorganicchemistry.com This allows for the synthesis of a diverse array of ether derivatives, where the 'R' group can be tailored based on the chosen alcohol or phenol, introducing additional functional or structural complexity into the final molecule.

Incorporation into Polymeric Materials and Oligomers

The dual functionality of this compound provides a pathway for its integration into macromolecular structures such as polymers and oligomers. Its reactive bromide can be used to initiate polymerization or to graft onto existing polymer chains, while the methoxybenzene moiety can influence the final material's properties.

A key strategy in modern polymer chemistry is the synthesis of functional monomers that can be polymerized to create materials with precisely defined properties. This compound can be used as a precursor to create such monomers. For example, it can be reacted with molecules containing a polymerizable group, such as a vinyl, acrylate, or styrenic moiety.

One potential application is in the field of controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP). The bromo-group in this compound could theoretically be transformed into an ATRP initiator. More commonly, the compound can be used to functionalize a monomer before polymerization. For instance, reacting it with a hydroxyl-containing monomer like 4-vinylbenzyl alcohol under Williamson ether synthesis conditions would yield a new styrenic monomer bearing the 3-methoxybenzylpropyl ether side chain.

The resulting functional monomer can then be copolymerized with other standard monomers (e.g., styrene, methyl methacrylate) to introduce specific functionalities into the polymer backbone. nih.gov This approach allows for the tuning of properties such as thermal stability, solubility, and optical characteristics.

Beyond creating monomers, this compound can be used to directly modify existing materials or polymers, a process known as post-polymerization modification. This is a powerful tool for altering the surface properties of materials or for introducing new functionalities.

For example, a polymer bearing nucleophilic side chains (e.g., hydroxyl or amine groups) can be treated with this compound. The bromide will react with these groups to graft the 3-methoxybenzylpropyl moiety onto the polymer. This could be used to alter the hydrophobicity, refractive index, or compatibility of the material.

In a similar fashion, the compound can be used to functionalize the surfaces of inorganic materials like silica (B1680970) or metal oxides. A surface rich in hydroxyl groups can be activated and reacted with this compound to create a covalently attached organic layer, thereby modifying the surface energy and chemical reactivity of the substrate for applications in chromatography, sensing, or as composite materials.

Utilization in the Synthesis of Labeled Compounds for Mechanistic Studies

Isotopically labeled compounds are indispensable tools in chemistry and biology for tracing reaction pathways, understanding metabolic processes, and serving as internal standards in quantitative analysis. The structure of this compound allows for the strategic incorporation of stable isotopes like deuterium (B1214612) (²H or D) and carbon-13 (¹³C).

Deuterium-labeled compounds are widely used in mechanistic studies to probe kinetic isotope effects and as internal standards in mass spectrometry. There are several plausible strategies for synthesizing deuterated this compound.

One approach involves the reduction of a corresponding carbonyl precursor with a deuterated reducing agent. For example, 3-(3-methoxyphenyl)propanoic acid could be reduced to the corresponding aldehyde, which is then further reduced using a reagent like lithium aluminum deuteride (B1239839) (LiAlD₄) to introduce deuterium atoms at the C1 position of the propyl chain. Subsequent conversion of the resulting deuterated alcohol to the bromide would yield the desired labeled compound.

Another strategy could involve starting with a deuterated aromatic ring, such as a deuterated anisole (B1667542), and then introducing the bromopropyl side chain via a Friedel-Crafts acylation followed by reduction and bromination steps. This would place the deuterium labels on the benzene ring.

Plausible Synthetic Route for Deuterium Labeling:

| Step | Precursor | Reagent(s) | Product |

|---|---|---|---|

| 1 | 3-(3-Methoxyphenyl)propanal | 1. LiAlD₄ 2. H₂O | 3-(3-Methoxyphenyl)propan-1,1-d₂-1-ol |

This table outlines a hypothetical, yet chemically sound, pathway to a specifically deuterated version of the target compound.

Beyond deuterium, enrichment with other isotopes such as ¹³C or ¹⁸O can be highly valuable for spectroscopic analysis. ¹³C-labeled compounds are particularly useful in Nuclear Magnetic Resonance (NMR) spectroscopy to follow the fate of specific carbon atoms through a complex reaction sequence. Similarly, compounds enriched with stable isotopes serve as ideal internal standards for quantitative mass spectrometry (MS) because they are chemically identical to the analyte but have a different mass, allowing for precise quantification.

A ¹³C-labeled version of this compound could be synthesized starting from simple, commercially available ¹³C-labeled precursors, such as ¹³C-labeled methyl iodide to introduce a labeled methoxy group, or by building the side chain using ¹³C-enriched reagents.

The use of such an enriched compound in a quantitative MS-based assay would involve adding a known amount of the labeled standard to a sample. The analyte and the standard co-elute during chromatography but are detected as separate ions in the mass spectrometer. The ratio of their signal intensities allows for highly accurate determination of the analyte's concentration, correcting for any sample loss during preparation or ionization variability.

Computational Chemistry of 1 3 Bromopropyl 3 Methoxybenzene

Quantum Chemical Calculations of Molecular Conformations

The three-dimensional structure of a molecule is fundamental to its reactivity. For a flexible molecule like 1-(3-Bromopropyl)-3-methoxybenzene, multiple conformations, arising from rotation around single bonds, can exist. Quantum chemical calculations, particularly methods like Density Functional Theory (DFT), are powerful tools for identifying the most stable conformers and understanding the energy landscape of conformational changes.

A conformational analysis of this compound would typically involve a systematic scan of the key dihedral angles. The primary dihedral angles to consider are:

τ1 (C-C-C-Br): Rotation around the C2-C3 bond of the propyl chain.

τ2 (O-C-C-C): Rotation around the C1-C2 bond of the propyl chain.

τ3 (Ar-O-C-C): Rotation of the methoxy (B1213986) group relative to the benzene (B151609) ring.

By systematically varying these angles and calculating the corresponding single-point energies, a potential energy surface can be mapped. The minima on this surface correspond to stable conformers. Subsequent geometry optimization from these minima would yield the precise structures and relative energies of these conformers.

It is anticipated that the most stable conformers would exhibit a staggered arrangement along the propyl chain to minimize steric hindrance. The orientation of the methoxy group is also crucial, with the methyl group likely lying in the plane of the benzene ring to maximize resonance stabilization.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | τ1 (C-C-C-Br) (°) | τ2 (O-C-C-C) (°) | τ3 (Ar-O-C-C) (°) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 180 (anti) | 180 (anti) | 0 (planar) | 0.00 |

| B | 60 (gauche) | 180 (anti) | 0 (planar) | 0.65 |

| C | 180 (anti) | 60 (gauche) | 0 (planar) | 0.82 |

| D | 60 (gauche) | 60 (gauche) | 0 (planar) | 1.53 |

Note: This table presents hypothetical data to illustrate the expected outcome of a conformational analysis. The actual values would require specific quantum chemical calculations.

Theoretical Investigations of Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these orbitals provide insights into the molecule's nucleophilic and electrophilic character.

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene ring. This indicates that the aromatic ring is the primary site for electrophilic attack. Conversely, the LUMO is anticipated to be concentrated on the C-Br antibonding orbital of the propyl chain. This localization on the carbon atom attached to the bromine atom signifies its susceptibility to nucleophilic attack.

The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) |

| HOMO | -8.5 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 8.0 |

Note: These are representative energy values for a molecule of this type and would be determined precisely through DFT calculations.

Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface of the molecule.

For this compound, the MEP surface is expected to show:

Negative potential (red/yellow regions): Localized on the oxygen atom of the methoxy group and, to a lesser extent, on the π-system of the benzene ring. These are the most likely sites for electrophilic attack.

Positive potential (blue regions): Concentrated around the hydrogen atoms of the propyl chain and, most significantly, on the carbon atom bonded to the bromine atom. This highly positive region confirms the electrophilic nature of this carbon, making it the primary target for nucleophiles.

The MEP surface would visually complement the predictions from FMO analysis, providing a clear and intuitive picture of the molecule's reactivity.

Reaction Pathway Modeling and Transition State Analysis

Computational Elucidation of Nucleophilic Substitution Mechanisms

The propyl bromide moiety of this compound is a primary alkyl halide, which strongly favors nucleophilic substitution via an SN2 mechanism. viu.camasterorganicchemistry.comuci.edulibretexts.org Computational modeling can be used to elucidate the detailed mechanism of such a reaction, for example, with a hydroxide (B78521) ion as the nucleophile.

The computational approach involves locating the transition state (TS) for the SN2 reaction. The TS is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. fossee.in The geometry of the SN2 transition state is expected to feature a pentacoordinate carbon atom, with the nucleophile and the leaving group (bromide ion) in a linear arrangement, 180° apart. masterorganicchemistry.comlibretexts.org

The activation energy (ΔE‡) for the reaction can be calculated as the difference in energy between the transition state and the reactants. fossee.in This value is critical for predicting the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the located transition state connects the reactants and the products on the potential energy surface.

While an SN1 mechanism is generally disfavored for primary alkyl halides due to the instability of the corresponding primary carbocation, computational studies could also investigate this pathway to definitively rule it out by demonstrating a significantly higher activation energy compared to the SN2 pathway. viu.cauci.edulibretexts.org

Table 3: Hypothetical Activation Energies for Nucleophilic Substitution on this compound with OH-

| Reaction Mechanism | Predicted Activation Energy (ΔE‡) (kcal/mol) |

| SN2 | 20-25 |

| SN1 | >40 |

Note: This table provides expected ranges for activation energies based on known SN2 and SN1 reactions of primary alkyl bromides.

Prediction of Regioselectivity and Stereoselectivity

In the context of a simple nucleophilic substitution at the propyl chain, regioselectivity is straightforward, as the terminal carbon bearing the bromine is the only electrophilic center on the chain. However, if the reaction conditions were to favor nucleophilic aromatic substitution, computational methods could predict the regioselectivity of attack on the benzene ring. nih.govrsc.orgresearchgate.netdiva-portal.org By calculating the energies of the possible Meisenheimer complex intermediates (ortho, meta, and para to the methoxy group), the most favorable reaction pathway can be identified. researchgate.net Given the ortho-para directing nature of the methoxy group, attack at these positions would be predicted to be more favorable than at the meta position.

Stereoselectivity is a key feature of the SN2 reaction. If the starting material were chiral at the α-carbon (which is not the case for this compound), the SN2 mechanism would proceed with inversion of configuration. masterorganicchemistry.com Computational modeling of the transition state would clearly show the "backside attack" of the nucleophile, leading to this inversion. masterorganicchemistry.comlibretexts.org While not directly applicable to the achiral starting material, this predictive capability is a powerful aspect of computational reaction modeling.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations offer a powerful computational methodology to investigate the conformational landscape of molecules by simulating their atomic motions over time. frontiersin.org This technique is particularly valuable for flexible molecules like this compound, which can adopt a multitude of conformations due to the rotation around its single bonds. By solving Newton's equations of motion for the atoms in the system, MD simulations can trace the trajectory of the molecule, providing insights into its dynamic behavior and the relative stability of different conformers. nih.gov

The exploration of the conformational space through MD simulations can be enhanced using various techniques, such as temperature-accelerated molecular dynamics (TAMD), to overcome energy barriers more efficiently. nih.gov The primary goal of these simulations in the context of conformational analysis is to generate a representative ensemble of structures that the molecule is likely to adopt at a given temperature. From this ensemble, the most populated and energetically favorable conformations can be identified.

A hypothetical molecular dynamics simulation study of this compound could be conducted to explore its conformational preferences. The setup for such a simulation would involve defining a specific set of parameters, as outlined in the table below.

Table 1: Hypothetical Simulation Parameters for this compound

| Parameter | Value/Description |

| Force Field | OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) |

| Solvent Model | Explicit water (e.g., TIP3P) |

| System Temperature | 300 K |

| System Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

| Ensemble | NPT (Isothermal-Isobaric) |

τ1 (C-C-C-Br): Describes the orientation of the bromo group relative to the propyl chain.

τ2 (Ar-C-C-C): Defines the rotation of the propyl chain with respect to the methoxybenzene ring.

τ3 (C-O-C-C): Pertains to the orientation of the methoxy group relative to the benzene ring.

By analyzing the distribution of these dihedral angles throughout the simulation, distinct conformational families can be identified. The potential energy of the system is monitored throughout the simulation, and representative structures for the low-energy conformational states can be extracted for further analysis. The relative populations of these conformers can be estimated based on the amount of time the molecule spends in each state.

The results of such a simulation could reveal, for instance, that the propyl chain exhibits a preference for either a gauche or anti conformation, dictated by the τ1 dihedral angle. Similarly, the orientation of the propyl chain relative to the aromatic ring (τ2) would likely be influenced by steric hindrance and electrostatic interactions between the chain and the methoxy group.

Table 2: Hypothetical Conformational Analysis Results for this compound

| Conformer | Relative Energy (kcal/mol) | τ1 (C-C-C-Br) | τ2 (Ar-C-C-C) | Population (%) |

| 1 (Anti) | 0.00 | ~180° | ~90° | 65 |

| 2 (Gauche) | 0.85 | ~60° | ~85° | 30 |

| 3 (Gauche) | 0.90 | ~-60° | ~95° | 5 |

These hypothetical findings would suggest that the anti conformation of the bromopropyl chain is the most stable, with a significantly higher population at 300 K. The gauche conformers, being slightly higher in energy, would be less populated but still represent a significant portion of the conformational ensemble. The orientation of the propyl chain relative to the ring (τ2) would likely show a preference for a near-orthogonal arrangement to minimize steric clashes.

It is important to note that the actual conformational preferences would depend on the intricate balance of steric, electrostatic, and solvent effects, which are all captured within the framework of the molecular dynamics simulation.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Methods for Synthesis and Transformation

The reactivity of both the aryl ring and the alkyl bromide in 1-(3-bromopropyl)-3-methoxybenzene can be exploited through modern catalytic methods. Future research will likely focus on developing novel catalytic systems that offer greater efficiency, selectivity, and functional group tolerance.

One promising area is the use of earth-abundant metal catalysts, such as iron, for cross-coupling reactions. Iron-catalyzed cross-coupling of alkyl halides with Grignard reagents is an emerging environmentally benign alternative to traditional palladium or nickel catalysis. researchgate.net Research into applying these methods to this compound could provide efficient pathways for C-C bond formation at the propyl chain. For instance, iron(III) complexes have been shown to effectively catalyze the coupling of alkenyl halides with aryl Grignard reagents. nih.gov

Palladium-catalyzed reactions, while well-established, continue to evolve. Future work could explore novel ligand designs for the selective amination of the alkyl bromide moiety or even direct C-H activation of the methoxy-activated aromatic ring. nih.govsemanticscholar.org The palladium-catalyzed coupling of aryl halides with ammonium (B1175870) salts, for example, offers a direct route to primary anilines and could be conceptually adapted for the transformation of the aryl portion of derivatives of the title compound. nih.govsemanticscholar.org Furthermore, photoredox catalysis, which uses visible light to generate reactive radical intermediates under mild conditions, presents a powerful tool for the functionalization of the alkyl bromide.

Table 1: Examples of Modern Catalytic Cross-Coupling Reactions Applicable to Aryl and Alkyl Halides This table presents data from reactions with analogous substrates to illustrate the potential of these methods for this compound.

| Catalyst System | Electrophile | Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Fe(acac)₃ | Propargyl Ether | Phenylmagnesium bromide | Allene derivative | 95 | nih.gov |

| Pd₂(dba)₃ / Xantphos | 6-Bromo-1,2,3,4-tetrahydrocarbazol-1-one | Morpholine | Aminated carbazolone | 91 | researchgate.net |

Exploration of Asymmetric Synthesis Using this compound Analogues

The development of methods for the enantioselective synthesis of molecules containing the 3-methoxyphenylpropyl motif is a significant area for future research. The creation of chiral centers is fundamental in medicinal chemistry, and analogues of this compound are valuable precursors for such endeavors.

Future work will likely involve the use of chiral catalysts to control the stereochemistry of reactions at or adjacent to the propyl chain. For example, enantioselective, copper(I)-catalyzed three-component reactions of alkynes, aldehydes, and amines have been developed to produce chiral propargylamines with high enantioselectivity. organic-chemistry.org Adapting such multicomponent strategies to derivatives of this compound could lead to a diverse range of chiral molecules.

Furthermore, cooperative catalysis using a transition metal and a chiral phosphoric acid has been shown to be effective in the enantioselective synthesis of 3,3-disubstituted succinimides. rsc.org Exploring the application of such dual catalytic systems to reactions involving the 3-methoxyphenylpropyl scaffold could unlock new pathways to enantiomerically enriched compounds.

Table 2: Examples of Enantioselective Catalytic Reactions This table showcases enantioselective transformations on related substrates, indicating potential applications for analogues of this compound.

| Catalyst System | Substrate Type | Reaction Type | Enantiomeric Excess (ee %) | Yield (%) | Reference |

|---|---|---|---|---|---|

| CuBr / (R)-quinap | Alkyne, Aldehyde, Amine | Three-component propargylamine (B41283) synthesis | up to 96 | up to 99 | organic-chemistry.org |

| Rh₂(OAc)₄ / Chiral Phosphoric Acid | Vinyl diazosuccinimide, Alcohol, Imine | Three-component succinimide (B58015) synthesis | up to 99 | up to 96 | rsc.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound and its derivatives into flow chemistry and automated synthesis platforms represents a significant step towards more efficient, safer, and scalable chemical manufacturing. goflow.at Continuous flow processes offer enhanced control over reaction parameters, leading to improved yields and purity. nih.govmdpi.com

Future research will likely focus on developing telescoped flow syntheses where this compound is converted through multiple steps in a continuous sequence without the need for isolation of intermediates. This approach is particularly valuable for the synthesis of active pharmaceutical ingredients (APIs). nih.govgoflow.at For instance, the synthesis of ibuprofen (B1674241) has been achieved in a three-minute total residence time using a continuous-flow setup. researchgate.net Similar strategies could be developed for the rapid and on-demand synthesis of libraries of compounds derived from this compound for screening purposes.

Automated platforms that combine synthesis, purification, and analysis will further accelerate the discovery of new molecules and the optimization of reaction conditions. The use of such systems for the synthesis of marine-derived drugs like aplysamine 6, which involves a dibromopropane (B1216051) unit, highlights the potential for complex molecule synthesis in a continuous flow manner. nih.gov

Table 3: Comparison of Batch vs. Flow Synthesis for API Production This table illustrates the general advantages of flow chemistry that could be realized in the synthesis of derivatives of this compound.

| Parameter | Batch Synthesis | Flow Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Hours to Days | Seconds to Minutes | researchgate.net |

| Safety | Handling of large quantities of hazardous reagents | Small reaction volumes, contained system | nih.gov |

| Scalability | Often requires re-optimization | Linear scalability by extending run time | goflow.at |

| Process Control | Limited control over exotherms and mixing | Precise control of temperature, pressure, and mixing | mdpi.com |

Application in Complex Molecule Total Synthesis Beyond Current Scope

While this compound is a valuable building block, its application in the total synthesis of highly complex natural products is an area ripe for exploration. Future research may see this compound used as a key starting material for the synthesis of alkaloids, polyketides, and other structurally diverse natural products. researchgate.netfrontiersin.orgnih.gov

The 3-methoxyphenylpropyl unit is a structural motif present in some natural products, and having a synthetic handle like the bromine atom allows for its incorporation into larger, more complex scaffolds. Strategies such as diverted total synthesis, where advanced intermediates are used to create a library of analogues, could be employed.

Furthermore, the development of novel cascade reactions initiated from this compound could provide rapid access to polycyclic systems. For example, palladium-catalyzed C-H activation/cyclization cascades have been used to construct the core of aspidosperma alkaloids. nih.gov Similar thinking could be applied to design new synthetic routes that leverage the unique structure of this compound. The synthesis of the marine natural product aplysamine 6, for example, utilizes 1,3-dibromopropane (B121459), demonstrating the utility of the C3-bromide chain in building complex heterocyclic systems. nih.gov

Q & A

Q. What are the optimal synthetic routes for preparing 1-(3-Bromopropyl)-3-methoxybenzene, and how do reaction conditions influence yield?

The compound can be synthesized via bromination of 3-methoxypropiophenone derivatives. For example, a method involves treating 1-(3-hydroxypropyl)-3-methoxybenzene with N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃) in dichloromethane under ice-cooling, followed by stirring at room temperature for 15–16 hours . Key factors include:

- Catalyst ratio : A 1:1 molar ratio of NBS to substrate minimizes side reactions like over-bromination.

- Temperature control : Ice-cooling prevents exothermic decomposition of NBS.

- Solvent choice : Dichloromethane ensures good solubility of intermediates. Typical yields range from 60–75%, with purity confirmed by GC-MS or HPLC .

Q. How is the molecular structure of this compound validated experimentally?

Structural characterization employs:

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 3.85 ppm (methoxy -OCH₃) and δ 3.40–3.60 ppm (bromopropyl -CH₂Br) confirm substitution patterns .

- ¹³C NMR : Signals near δ 30–40 ppm (bromopropyl carbons) and δ 55 ppm (methoxy carbon) align with expected connectivity .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?